Cas no 70391-06-9 (5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile)

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylsulfanyl group and a nitrile functionality. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both sulfur and nitrogen atoms enhances its potential as a ligand or building block for heterocyclic derivatives. Its stability and compatibility with further functionalization allow for diverse applications in medicinal chemistry, including the synthesis of biologically active molecules. The compound's well-defined properties ensure consistent performance in research and industrial processes.
5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile structure
70391-06-9 structure
Product Name:5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile
CAS No:70391-06-9
MF:C4H3N3S2
MW:157.216717004776
CID:975071
PubChem ID:11240630
Update Time:2025-08-10

5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazole-2-carbonitrile, 5-(methylthio)-
    • 5-(methylthio)-1,3,4-thiadiazole-2-carbonitrile
    • WNKOOEPXWOVDIJ-UHFFFAOYSA-N
    • AKOS022635671
    • FT-0721979
    • 5-methylthio-1,3,4-thiadiazole-2-carbonitrile
    • EN300-154465
    • Z1216825662
    • SCHEMBL3320268
    • 70391-06-9
    • 5-methylsulfanyl-1,3,4-thiadiazole-2-carbonitrile
    • 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile
    • 1,3,4-THIADIAZOLE-2-CARBONITRILE,5-(METHYLTHIO)-
    • 1,3,4-Thiadiazole-2-carbonitrile, 5-(methylthio)-
    • DA-03411
    • Inchi: 1S/C4H3N3S2/c1-8-4-7-6-3(2-5)9-4/h1H3
    • InChI Key: WNKOOEPXWOVDIJ-UHFFFAOYSA-N
    • SMILES: S1C(C#N)=NN=C1SC

Computed Properties

  • Exact Mass: 156.97683946g/mol
  • Monoisotopic Mass: 156.97683946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 103Ų

5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile Pricemore >>

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5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile Related Literature

Additional information on 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile

Introduction to 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile (CAS No. 70391-06-9)

5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 70391-06-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiadiazole class, a structural motif known for its broad spectrum of biological activities. The presence of a methylsulfanyl group and a cyano substituent in its molecular framework imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The structural composition of 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile consists of a six-membered ring containing sulfur and nitrogen atoms, with a methylsulfanyl group attached at the 5-position and a cyano group at the 2-position. This arrangement creates a molecule with potential electronic and steric properties that can interact with biological targets in diverse ways. The thiadiazole core is particularly interesting because it is found in numerous bioactive molecules, including antiviral, antibacterial, and anticancer agents.

In recent years, there has been a surge in research focused on thiadiazole derivatives due to their demonstrated efficacy in modulating various biological pathways. The methylsulfanyl group in 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile is known to enhance lipophilicity and metabolic stability, which are critical factors for drug candidates. Additionally, the cyano group contributes to the molecule's reactivity and can serve as a site for further functionalization, allowing for the synthesis of analogues with tailored properties.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Studies have shown that thiadiazole derivatives can exhibit inhibitory activity against enzymes and receptors involved in inflammatory and neoplastic processes. For instance, research has demonstrated that certain thiadiazole compounds can inhibit lipoxygenase enzymes, which are key players in the inflammatory cascade. The presence of both the methylsulfanyl and cyano groups may enhance such inhibitory effects by optimizing binding interactions with target proteins.

The pharmacokinetic profile of 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile is also an area of active investigation. Computational modeling studies have suggested that the compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilic nature imparted by the methylsulfanyl group could facilitate membrane permeability, while the polar cyano group might enhance solubility in aqueous environments. These characteristics are essential for ensuring that a drug candidate reaches its target site effectively and remains stable within biological systems.

Moreover, the synthesis of 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile has been optimized through various methodologies to improve yield and purity. Modern synthetic approaches often involve multi-step reactions that leverage transition metal catalysis to achieve regioselective functionalization. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the methylsulfanyl group efficiently. Similarly, cyanation reactions have been refined to incorporate the cyano substituent without unwanted side products.

The biological evaluation of this compound has revealed promising results in preclinical models. In vitro assays have shown that derivatives of thiadiazole can inhibit proliferation of cancer cell lines by targeting specific signaling pathways. The combination of the methylsulfanyl and cyano groups appears to synergize with these pathways, leading to potent cytotoxic effects. Additionally, studies have explored its potential as an anti-inflammatory agent by examining its ability to modulate cytokine production in immune cells.

Recent advances in drug discovery technologies have enabled high-throughput screening (HTS) approaches to identify lead compounds like 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile more efficiently than traditional methods. HTS allows researchers to test thousands of compounds against various biological targets rapidly. This has led to the identification of novel scaffolds with improved pharmacological profiles suitable for further optimization.

The role of computational chemistry in understanding the behavior of such compounds cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile interacts with biological targets at an atomic level. These studies help predict binding affinities and optimize molecular structures for better efficacy. Furthermore, virtual screening techniques have been used to identify potential drug candidates from large databases before experimental synthesis.

The regulatory landscape for new drug development also plays a crucial role in advancing compounds like this one into clinical trials. Regulatory agencies require extensive documentation on safety and efficacy before approving new therapeutics for human use. Researchers must navigate complex guidelines while ensuring that their findings are robust enough to support regulatory submissions.

In conclusion,5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile(CAS No.^70391^-06^-9)^is_a_compound_with_promising_biological_activity_and_favorable_pharmacokinetic_properties.^Its_structural_features,including_the_methylsulfanyl_and_cyano_groups,make_it_a_valuable_scaffold_for_drug_discovery.^Further_research_is_needed_to_full_yield_its_potential_in_clinical_development.^However,the_compound_represents_an_important_step_towards_designing_new_therapeutics_for_various_diseases.^^^^^^^^^

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